molecular formula C25H31N3O4S2 B8789687 Benzylbis[2-(tosylamino)ethyl]amine

Benzylbis[2-(tosylamino)ethyl]amine

Cat. No. B8789687
M. Wt: 501.7 g/mol
InChI Key: ZEJWEQZIMFOOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylbis[2-(tosylamino)ethyl]amine is a useful research compound. Its molecular formula is C25H31N3O4S2 and its molecular weight is 501.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzylbis[2-(tosylamino)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylbis[2-(tosylamino)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzylbis[2-(tosylamino)ethyl]amine

Molecular Formula

C25H31N3O4S2

Molecular Weight

501.7 g/mol

IUPAC Name

N-[2-[benzyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H31N3O4S2/c1-21-8-12-24(13-9-21)33(29,30)26-16-18-28(20-23-6-4-3-5-7-23)19-17-27-34(31,32)25-14-10-22(2)11-15-25/h3-15,26-27H,16-20H2,1-2H3

InChI Key

ZEJWEQZIMFOOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 141.2 g (0.741 mol) of p-toluenesulfonyl chloride in 250 ml of dichloromethane with 110 ml (0.8 mol) of triethylamine was added dropwise 68.0 g (0.352 mol) of 4-benzyl-1,4,7-triazaheptane in 75 ml of dichloromethane. After 2 hours, the solution was washed three times with water at pH 9, and the organic phase was dried with sodium sulfate and filtered. Evaporation gave an oil which was dissolved in about 450 ml of ethyl acetate. The solution was diluted with 200 ml of ether and left to stand at room temperature for 24 hours. The mixture was further diluted with about 50 ml of ether and refrigerated for another day. The product crystallized in massive prisms which were collected by filtration and dried under vacuum at 40° C. for 6 hours, yielding in the first crop 140 g (0.279 mol) of a colorless solid; melting point 87°-91° C. Mass spectrum (CI): m/e 502 (M+H) and 500 (M-H).
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.